molecular formula C8HCl3N2 B13760835 3,4,5-Trichlorophthalonitrile

3,4,5-Trichlorophthalonitrile

Cat. No.: B13760835
M. Wt: 231.5 g/mol
InChI Key: DXMQUVWLACLMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorophthalonitrile is an organic compound with the molecular formula C8HCl3N2 It is a derivative of phthalonitrile, characterized by the presence of three chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophthalonitrile can be synthesized through the chlorination of phthalonitrile. The process involves the introduction of chlorine atoms into the phthalonitrile molecule under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride, and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including phthalonitrile and chlorine gas, are reacted in a chlorination reactor. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the benzene ring.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophthalonitrile derivatives, while oxidation can produce phthalic acid derivatives .

Scientific Research Applications

3,4,5-Trichlorophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorophthalonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atoms on the benzene ring are replaced by nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a transition state, followed by the departure of the leaving group (chlorine) and the formation of the new bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trichlorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C8HCl3N2

Molecular Weight

231.5 g/mol

IUPAC Name

3,4,5-trichlorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)5(3-13)7(10)8(6)11/h1H

InChI Key

DXMQUVWLACLMGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.